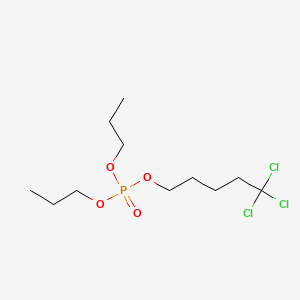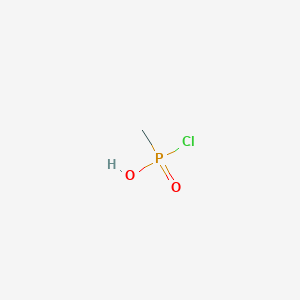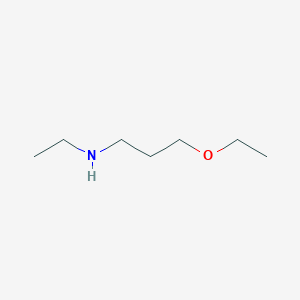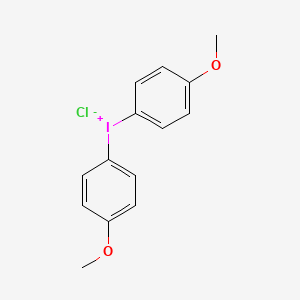
Bis(4-methoxyphenyl)iodanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl)iodanium chloride: is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as photoinitiators in polymerization reactions. The presence of the iodonium ion makes these compounds highly reactive, allowing them to participate in a variety of chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl)iodanium chloride can be synthesized through the reaction of iodobenzene with 4-methoxyphenylboronic acid in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions and can be carried out in solvents like acetonitrile or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(4-methoxyphenyl)iodanium chloride can undergo oxidation reactions, often facilitated by the presence of light or heat.
Substitution: This compound can participate in nucleophilic substitution reactions, where the iodonium ion is replaced by other nucleophiles.
Reduction: It can be reduced to form the corresponding iodoarene.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of quinone derivatives.
Substitution: Various substituted aryl compounds.
Reduction: Formation of 4-methoxyiodobenzene.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-methoxyphenyl)iodanium chloride is widely used as a photoinitiator in the polymerization of acrylates and other monomers. It is also employed in the synthesis of complex organic molecules through various coupling reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of oxidative stress on cells. Its ability to generate reactive oxygen species makes it a valuable tool in understanding cellular responses to oxidative damage.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and other polymer-based materials. Its role as a photoinitiator allows for efficient curing processes under UV light.
Mecanismo De Acción
The mechanism of action of bis(4-methoxyphenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate polymerization reactions by forming free radicals. The iodonium ion acts as an electron acceptor, facilitating the transfer of electrons and the formation of reactive species.
Comparación Con Compuestos Similares
- Bis(4-methoxyphenyl)iodonium bromide
- Bis(4-methylphenyl)iodonium triflate
- Diphenyliodonium chloride
Comparison: Bis(4-methoxyphenyl)iodanium chloride is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and stability. Compared to other iodonium salts, it may exhibit different photoinitiating properties and reactivity patterns, making it suitable for specific applications in polymerization and organic synthesis.
Propiedades
Número CAS |
50619-99-3 |
|---|---|
Fórmula molecular |
C14H14ClIO2 |
Peso molecular |
376.61 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl)iodanium;chloride |
InChI |
InChI=1S/C14H14IO2.ClH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
INONVDCAECLNMK-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



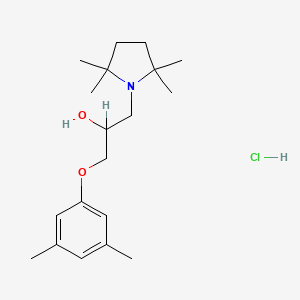
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
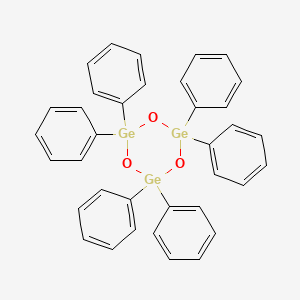
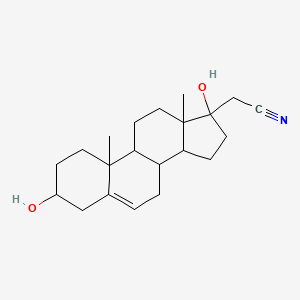
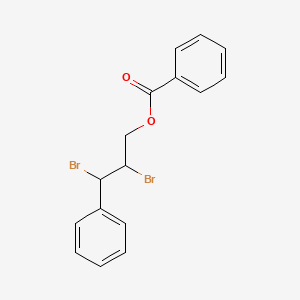
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
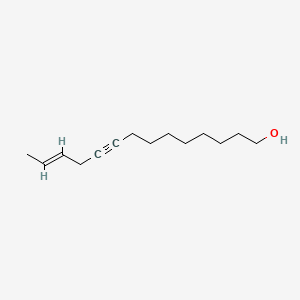
![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
